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Compound of Interest

Compound Name: 1-Isopropenyl-4-methoxybenzene

Cat. No.: B154676

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Isopropenyl-4-methoxybenzene (CAS No. 1712-69-2). Due to the limited availability of public
experimental spectra for this specific compound, this document outlines the expected
spectroscopic characteristics based on its structure, alongside detailed, generalized
experimental protocols for acquiring such data.

Compound Identification
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Parameter Value

IUPAC Name 1-methoxy-4-(prop-1-en-2-yl)benzene[1]

Synonyms p-Isopropenylanisole, 2-(p-
Methoxyphenyl)propene, Pseudoestragole[1]

CAS Number 1712-69-2[1][2][3]

Molecular Formula C10H120[1][2]

Molecular Weight 148.20 g/mol [1][2]

Structure

Spectroscopic Data (Predicted)

While experimental data from public repositories such as the Spectral Database for Organic
Compounds (SDBS) is not readily available, the following tables outline the predicted
spectroscopic data for 1-lsopropenyl-4-methoxybenzene based on its chemical structure and
established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Proton NMR) Data (Predicted)
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Chemical Shift (3)

Multiplicity Integration Assignment

Ppm

Ar-H (ortho to
~7.3-7.5 Doublet 2H )

isopropenyl)

Ar-H (ortho to
~6.8-7.0 Doublet 2H

methoxy)
~5.3 Singlet 1H =CHz2 (vinylic proton)
~5.0 Singlet 1H =CHz2 (vinylic proton)
~3.8 Singlet 3H -OCHs
~2.1 Singlet 3H -CHs (isopropenyl)

13C NMR (Carbon-13) NMR Data (Predicted)

Chemical Shift (8) ppm Carbon Type Assighment

Ar-C (para to isopropenyl,
159 Quaternary attacI:Zd to -00:3) -
~143 Quaternary =C< (vinylic carbon)
~133 Quaternary Ar-C (ipso to isopropenyl)
~127 Tertiary Ar-CH (ortho to isopropenyl)
~114 Tertiary Ar-CH (ortho to methoxy)
~111 Secondary =CHz2 (vinylic carbon)
~55 Primary -OCHs
~22 Primary -CHs (isopropenyl)

Infrared (IR) Spectroscopy (Predicted)
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Wavenumber . . . .

(cm-?) Intensity Vibration Type Functional Group
~3080 Medium C-H Stretch =C-H (vinylic)
~3000 Medium C-H Stretch Ar-H

~2960, ~2850 Medium C-H Stretch -CHs

~1630 Medium-Strong C=C Stretch Alkene

~1610, ~1510 Strong C=C Stretch Aromatic Ring
~1250 Strong C-O Stretch Aryl Ether

~890 Strong C-H Bend =CHz2 (out-of-plane)

Mass Spectrometry (MS) (Predicted)

m/z Relative Intensity Possible Fragment
148 High [M]* (Molecular lon)
133 High [M - CHs]*

118 Medium [M - CH20]*

105 Medium [M - CsH7]*

91 Medium [C7H7]* (Tropylium ion)
77 Medium [CeHs]* (Phenyl ion)

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for an
organic compound like 1-Isopropenyl-4-methoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
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o Accurately weigh 5-20 mg of the solid or liquid sample for *H NMR (20-50 mg for 3C
NMR).

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls, DMSO-ds, D20) in a clean vial.

o Ensure complete dissolution by gentle vortexing or sonication.

o Filter the solution through a pipette with a small cotton or glass wool plug to remove any
particulate matter.

o Transfer the filtered solution into a clean 5 mm NMR tube.

o If quantitative analysis is required, a known amount of an internal standard (e.g.,
Tetramethylsilane - TMS) is added.

o Data Acquisition:

o

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

o Place the sample into the NMR magnet.

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to optimize its homogeneity, which sharpens the NMR signals.
o Tune and match the probe to the specific nucleus being observed (e.g., *H or 13C).

o Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence,
relaxation delay).

o Acquire the spectrum.
» Data Processing:
o Apply Fourier transformation to the raw free induction decay (FID) data.

o Phase correct the resulting spectrum.
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o Perform baseline correction.
o Calibrate the chemical shift axis using the solvent or internal standard signal.

o Integrate the peaks in the *H NMR spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation (Thin Film Method for Solids/Liquids):

o Place 1-2 drops of the liquid sample or a solution of a solid sample (dissolved in a volatile
solvent like dichloromethane or acetone) onto a clean, dry salt plate (e.g., NaCl or KBr).

o If a solvent was used, allow it to fully evaporate, leaving a thin film of the sample on the
plate.

o Place the salt plate in the sample holder of the IR spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty spectrometer.

o Place the sample in the beam path.

o Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum against the background spectrum to produce the final absorbance or
transmittance spectrum.

» Data Processing:

o Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

o Sample Introduction:

o For a volatile compound, it can be introduced via a gas chromatography (GC-MS) system,
which separates the components of a mixture before they enter the mass spectrometer.
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o Alternatively, a direct insertion probe can be used for solid or liquid samples. The sample
is placed in a capillary tube at the end of the probe, which is then inserted into the ion
source and heated to vaporize the sample.

e lonization:

o In the ion source, the gaseous sample molecules are ionized. Electron lonization (El) is a
common method where a high-energy electron beam bombards the molecules, causing an
electron to be ejected and forming a radical cation (molecular ion).

e Mass Analysis:
o The newly formed ions are accelerated into the mass analyzer.

o The mass analyzer (e.g., a quadrupole or a time-of-flight tube) separates the ions based
on their mass-to-charge (m/z) ratio.

» Detection:
o The separated ions are detected by an electron multiplier or a similar detector.
o The signal is amplified and sent to a data system.

» Data Processing:

o The data system generates a mass spectrum, which is a plot of relative ion abundance
versus m/z.

o The molecular ion peak and the fragmentation pattern are analyzed to determine the
molecular weight and structural features of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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